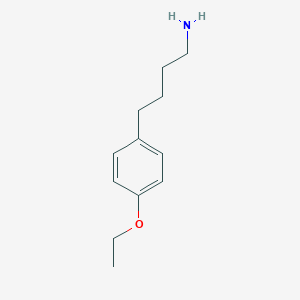

4-(4-Ethoxyphenyl)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethoxyphenyl)butan-1-amine is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a 4-ethoxyphenyl group attached to the fourth carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Ethoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, this compound can be prepared by reacting 4-(4-ethoxyphenyl)butan-1-ol with ammonia or an amine under suitable conditions .

Another method involves the reduction of nitriles, amides, or nitro compounds. For example, the reduction of 4-(4-ethoxyphenyl)butanenitrile using lithium aluminum hydride (LiAlH4) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular structure of 4-(4-Ethoxyphenyl)butan-1-amine consists of a butanamine backbone with an ethoxy-substituted phenyl group. Its chemical formula is C12H17N, and it features both hydrophobic and polar characteristics due to the presence of the ethoxy group, which enhances its solubility in organic solvents.

Research indicates that this compound exhibits several biological activities, making it a candidate for drug development. Notably:

- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, influencing physiological responses.

- Therapeutic Potential : Its derivatives have shown promise in anti-inflammatory and analgesic applications, although detailed mechanisms remain to be elucidated.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Pain Management

In another study focused on pain management, the compound demonstrated efficacy in reducing pain responses in rodent models. The findings support further exploration into its use as an analgesic.

Mecanismo De Acción

The mechanism of action of 4-(4-ethoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylbutan-1-amine: Similar structure but lacks the ethoxy group.

4-Methoxyphenylbutan-1-amine: Contains a methoxy group instead of an ethoxy group.

4-(4-Methoxyphenyl)butan-1-amine: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

4-(4-Ethoxyphenyl)butan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect its solubility, interaction with biological targets, and overall pharmacokinetic properties.

Actividad Biológica

Overview

4-(4-Ethoxyphenyl)butan-1-amine, with the chemical formula C13H19N and a molecular weight of 193.28 g/mol, is an organic compound classified as an amine. Its structure features a butan-1-amine backbone with a 4-ethoxyphenyl group, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and research.

The presence of the ethoxy group in this compound modifies its solubility and interaction with biological targets, enhancing its potential pharmacological properties. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic chemistry applications.

The mechanism of action for this compound primarily involves interactions with enzymes and receptors in biological systems. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. This property is crucial for its potential applications in medicinal chemistry.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that related amines possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects .

- Antioxidant Properties : The compound's structural features may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Evaluation : A study on related compounds demonstrated that they exhibited potent antimicrobial activities against various bacterial strains using the broth microdilution method. While specific data for this compound is limited, its structural similarity suggests potential effectiveness .

- In Vivo Studies : Research involving similar amines has shown promising results in animal models for treating conditions like depression and anxiety by modulating neurotransmitter systems. Although direct studies on this compound are scarce, these findings provide a basis for further investigation into its psychoactive properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Methoxyphenyl)butan-1-amine | Methoxy group instead of ethoxy | Antidepressant properties |

| 4-(3-Ethoxyphenyl)butan-1-amine | Ethoxy group at a different position | Potentially similar effects |

| 4-(2-Ethoxyphenyl)butan-1-amine | Ethoxy group on a different ring | Varies based on substitution |

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHFXYCAWVNKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442711 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-62-1 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.